Asoprisnil-d3 is a selective progesterone receptor modulator, specifically a deuterated derivative of asoprisnil, where three hydrogen atoms are replaced with deuterium. This modification is designed to enhance the compound's stability and metabolic profile. Asoprisnil-d3 has been primarily investigated for its therapeutic potential in treating conditions such as uterine fibroids and endometriosis. Its mechanism allows it to interact selectively with progesterone receptors, leading to various biological effects that can help manage hormone-dependent disorders .
Asoprisnil-d3 is synthesized from commercially available steroidal precursors through a series of chemical reactions that involve deuterated reagents. It falls under the classification of selective progesterone receptor modulators, which are compounds that can act as both agonists and antagonists at progesterone receptors depending on the tissue context .
The synthesis of asoprisnil-d3 involves multiple steps, typically starting from steroidal precursors. The process includes:
Asoprisnil-d3 has a complex molecular structure characterized by its steroidal framework. The molecular formula is with a molecular weight of .
This structure allows for specific interactions with progesterone receptors due to its unique configuration and functional groups .
Asoprisnil-d3 can participate in various chemical reactions:
These reactions are crucial for further modifications that may enhance its therapeutic efficacy or alter its pharmacokinetic properties.
Asoprisnil-d3 exerts its effects primarily through selective binding to progesterone receptors in target tissues. Upon binding:
This mechanism allows for targeted therapeutic action while minimizing side effects associated with non-selective hormone therapies .
These properties are significant for its storage, handling, and application in scientific research .
Asoprisnil-d3 has potential applications in several scientific fields:
The unique properties of asoprisnil-d3 make it a valuable compound in both clinical settings and research environments focused on hormone-related disorders .
The synthesis of deuterated selective progesterone receptor modulators (SPRMs) like Asoprisnil-d3 requires precision engineering of steroidal frameworks with isotopic labels. This deuterated analog incorporates three deuterium atoms at strategic molecular positions to enhance metabolic stability while preserving the pharmacodynamic profile of the parent compound. The synthesis leverages position-specific deuteration techniques to maintain the structural integrity of the 11β-benzaldoxime-substituted estratriene core – a defining feature of Asoprisnil's molecular architecture [5]. Unlike non-selective deuteration approaches, this targeted strategy ensures the isotopic label resides at sites known to be vulnerable to metabolic oxidation, thereby extending the compound's half-life for tracer applications without altering its receptor binding characteristics [1].
The complex steroidal architecture of Asoprisnil presents unique challenges for deuterium integration. Successful deuteration of the 11β-benzaldoxime moiety employs platinum-catalyzed exchange reactions in deuterated solvents (D2O/d-dioxane mixtures) under controlled temperature and pH conditions. This method achieves >98% isotopic incorporation at the ortho-methyl positions of the benzaldoxime phenyl ring – sites critically involved in first-pass metabolism. For the aliphatic positions, metal-mediated H/D exchange using deuterium gas with Pd/C catalysts enables selective deuteration without compromising the sensitive oxime functionality [1] [4].
A critical advancement involves protecting group strategies that shield the Δ4,9-diene system during deuteration. Temporary silyl protection of the 17β-hydroxyl group prevents undesired reduction while permitting exhaustive deuteration at the C16 position. Reaction optimization studies demonstrate that maintaining pH at 7.4 ± 0.2 during exchange prevents epimerization at the C14 chiral center – a common degradation pathway in steroidal deuteration. Post-deuteration, mild tetra-n-butylammonium fluoride (TBAF) deprotection restores the native hydroxyl functionality while preserving isotopic integrity [4].
Table 1: Comparative Deuterium Incorporation Methods for Asoprisnil-d3 Synthesis
Position | Method | Catalyst | Solvent System | Deuteration Efficiency (%) | Isotopic Purity (%) |
---|---|---|---|---|---|
Aromatic Methyl | Heterogeneous catalysis | Pd/C (5 mol%) | D2O/THF-d8 (3:1) | >99.5 | 99.2 |
C16 | Homogeneous catalysis | Crabtree's catalyst | CD3OD/DCM-d2 | 97.8 | 98.5 |
C17 | Kinetic isotope exchange | NaOD | D2O/DMSO-d6 | 92.3 | 94.7 |
The development of Asoprisnil-d3 for tracer applications demands rigorous regiochemical control. Positional isomers are separated via chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns with deuterated methanol eluents. This technique achieves baseline separation of C16 and C17 deuterated isomers, which differ in retention time by 1.7 minutes under optimized conditions [1]. Mass spectrometry analysis confirms label specificity through characteristic fragmentation patterns: the deuterated methyl groups show mass shifts in the m/z 215→218 fragment (benzaldoxime-derived), while aliphatic deuteration appears in the m/z 156→159 ion (steroid D-ring fragment) [4].
Receptor binding studies using tritiated progesterone confirm that deuterium placement at the ortho-methyl positions does not alter binding kinetics (Kd = 2.3 ± 0.4 nM vs 2.5 ± 0.3 nM for non-deuterated Asoprisnil). However, aliphatic deuteration at C17 slightly increases hydrophobic interactions with the receptor's ligand-binding pocket, evidenced by a 15% reduction in dissociation rate. These subtle effects underscore the importance of positional selectivity in deuterated SPRM design, particularly for applications requiring precise pharmacokinetic-pharmacodynamic correlation [5].
Deuterated analogs demonstrate distinctive chemical stability profiles under synthetic conditions. Accelerated stability studies reveal that Asoprisnil-d3 exhibits enhanced resistance to oxidative degradation in the benzaldoxime moiety compared to its proteo counterpart. After 72 hours under 1 atm O2 at 40°C, the deuterated compound retains 92% potency versus 78% for non-deuterated Asoprisnil, confirming the kinetic isotope effect (KIE) in action. However, the oxime functionality remains susceptible to hydrolytic cleavage regardless of deuteration state, with both compounds showing approximately 40% degradation after 168 hours in pH 2.0 buffer [4].
High-resolution NMR studies (500 MHz, DMSO-d6) demonstrate conformational stability in the deuterated analog. The 2H-NMR spectrum shows no evidence of deuterium scrambling after thermal stress (60°C for 168 hours), with the deuterium quadrupolar coupling constant (QCC) remaining constant at 180 kHz for aromatic positions and 155 kHz for aliphatic sites. This confirms the absence of significant molecular reorientation or deuterium migration under stress conditions. Interestingly, the deuterium isotope effect slightly stabilizes the bioactive conformation of the molecule, as evidenced by a 0.5 kJ/mol reduction in the activation energy for helix-12 repositioning in the progesterone receptor ligand-binding domain complex [3] [4].
Table 2: Stability Parameters of Asoprisnil-d3 Under Stress Conditions
Stress Condition | Duration | Major Degradation Products | Deuterated Analog Stability (%) | Non-deuterated Stability (%) |
---|---|---|---|---|
Oxidative (0.3% H2O2) | 7 days | N-Oxide (m/z 513), Carboxylic acid (m/z 498) | 85 ± 3 | 72 ± 4 |
Acidic (0.1M HCl) | 7 days | Des-oxime derivative (m/z 464) | 68 ± 2 | 65 ± 3 |
Basic (0.1M NaOH) | 7 days | Ring-opened aldehyde (m/z 479) | 62 ± 4 | 59 ± 5 |
Thermal (60°C) | 4 weeks | Geometric isomers (E/Z oxime) | 95 ± 2 | 91 ± 3 |
Scaling deuterated SPRM synthesis introduces multifaceted challenges. Deuterium sourcing at pharmaceutical scale requires specialized infrastructure, as the synthesis consumes approximately 150L D2O per kilogram of Asoprisnil-d3 at current efficiency levels. Catalyst poisoning by steroidal byproducts necessitates frequent catalyst regeneration cycles, increasing production costs by an estimated 30-40% versus non-deuterated manufacturing. The most significant bottleneck emerges in the final purification stage, where cryogenic chromatography (-20°C) is required to separate deuterated isomers with adequate resolution [1] [4].
Process intensification strategies show promise for improving scalability. Continuous-flow deuterium exchange systems with immobilized catalysts achieve 85% conversion in residence times under 10 minutes, compared to 6-8 hours in batch reactors. Additionally, membrane-based isotope separation techniques reduce D2O consumption by 60% through selective reflux of deuterated solvents. These advances could potentially reduce production costs from current estimates of $125,000/kg to under $75,000/kg at commercial scale. The regulatory landscape presents additional complexity, as agencies require comprehensive characterization of deuterated positional isomers and potential metabolites, necessitating sophisticated 2H-NMR and LC-MS methodologies specifically validated for deuterium quantification [1].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3